(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O/c14-13(15,16)11-2-1-10(3-18-11)12(22)20-4-9(5-20)6-21-8-17-7-19-21/h1-3,7-9H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZWAPXFVLFXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel hybrid molecule that integrates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure includes:
- Azetidine ring : A four-membered nitrogen-containing ring known for its role in drug design.
- Triazole moiety : A five-membered ring that has shown significant activity against various pathogens.
- Trifluoromethyl-pyridine group : Enhances lipophilicity and biological activity.
The molecular formula is with a molecular weight of 311.26 g/mol .
Antimicrobial and Antifungal Properties
The triazole component is particularly noteworthy due to its established role in inhibiting fungal cytochrome P450 enzymes. Preliminary studies suggest that this compound exhibits significant antimicrobial and antifungal activity :
-
Antibacterial Activity :
- The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated effective inhibition with IC50 values comparable to established antibiotics .
- In a study using the agar disc-diffusion method, it showed promising results against Gram-positive and Gram-negative bacteria .
- Antifungal Activity :
Anticancer Potential
Research indicates that compounds with similar structural features exhibit anticancer properties through various mechanisms:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, similar to other triazole derivatives that target specific pathways in cancer cells .
- Case Studies :
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, often involving the coupling of azetidine derivatives with triazole and pyridine components. Techniques include:
- Nucleophilic substitution reactions .
- Coupling reactions facilitated by various catalysts , enhancing yield and purity .
Data Table of Biological Activities
Scientific Research Applications
Structural Overview
This compound consists of several key structural components:
- Azetidine Ring : A four-membered nitrogen-containing ring that acts as a scaffold for drug design.
- Triazole Moiety : A five-membered heterocyclic compound known for diverse pharmacological activities.
- Trifluoromethyl Pyridine Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the azetidine structure may enhance this activity through synergistic effects. Studies have shown broad-spectrum efficacy against various bacterial strains and fungi:
| Compound | Activity Type | Reference |
|---|---|---|
| (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | Antimicrobial | |
| 5-Methylpyrazole | Antimicrobial | |
| 1H-Triazole derivatives | Antifungal |
The mechanism of action often involves disruption of cell wall synthesis or function, making these compounds valuable in combating resistant strains of bacteria.
Anticancer Potential
The compound has shown promising results in anticancer studies. Its mechanism involves interactions with key enzymes such as aromatase, which is crucial in estrogen biosynthesis. The triazole ring binds to the iron in the heme moiety of CYP450 enzymes, inhibiting their activity and potentially leading to reduced tumor growth:
| Mechanism | Effect |
|---|---|
| Aromatase Inhibition | Reduces estrogen levels, potentially inhibiting hormone-dependent cancers |
| Induction of Apoptosis | Triggers programmed cell death in cancer cells |
Preliminary studies suggest that this compound may induce apoptosis and cell cycle arrest in various cancer cell lines, positioning it as a candidate for further development in cancer therapeutics.
Case Studies
Several studies have explored the biological evaluation of triazole derivatives similar to this compound:
- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli using the agar disc-diffusion method. The incorporation of azetidine was found to enhance efficacy against these pathogens.
- Anticancer Studies : Research indicated that compounds with similar structures could inhibit the growth of breast cancer cells by modulating estrogen receptor pathways. The azetidine component was crucial for enhancing interaction with cancer-related targets.
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : Achieved through methods like Hantzsch triazole synthesis.
- Azetidine Ring Formation : Utilizes cyclization reactions involving appropriate precursors.
- Final Coupling Reactions : Coupling with the trifluoromethyl pyridine moiety is performed under controlled conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Several methanone-linked heterocyclic compounds have been reported, differing in their core rings, substituents, and biological activities:
Key Observations :
- Azetidine vs. Piperazine/Piperidine : The target compound’s azetidine ring introduces greater conformational rigidity compared to the piperazine/piperidine rings in compounds 8p , 10a , and 49 . This may reduce entropy penalties during binding but could limit solubility .
- Trifluoromethyl vs. Other Substituents: The 6-(trifluoromethyl)pyridine group in the target compound contrasts with the chloro/methyl/fluoro substituents in analogues.
- Triazole Position and Linkers : The target compound uses a 1,2,4-triazole (vs. 1,2,3-triazole in 8p ), which may alter hydrogen-bonding interactions. The methyl linker between triazole and azetidine provides spatial flexibility compared to ethyl linkers in 10a and 11b .
Physicochemical Properties
- Melting Points: Analogues like 8p (104–105°C) and 49 (145–147°C) exhibit varied melting points influenced by crystallinity and substituent bulk.
- Standard spectral databases (e.g., Tables of Spectral Data for Structure Determination of Organic Compounds) should be consulted for detailed comparisons .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Q. How is structural characterization performed for this compound?
Methodological Answer: Use 1H/13C/19F NMR to confirm substituent positions and purity. X-ray crystallography resolves azetidine-triazole conformation (e.g., bond angles, dihedral strains), while HRMS validates molecular weight (±2 ppm accuracy). Single-crystal studies often require slow evaporation from ethanol/DCM mixtures .
Q. What purity validation methods are recommended?
Methodological Answer: HPLC (C18 column, ACN/H₂O gradient, 254 nm UV detection) confirms ≥98% purity. FTIR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Elemental analysis (±0.4% tolerance) ensures stoichiometric consistency .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) enhance understanding of this compound’s reactivity?
Methodological Answer: DFT (B3LYP/6-31G*) calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Docking simulations (AutoDock Vina) model interactions with biological targets (e.g., fungal CYP51 for antifungal studies). Solvent effects are incorporated via PCM models .
Q. How can solubility discrepancies between computational predictions and experimental data be resolved?
Methodological Answer: Perform solvatochromic analysis in solvents of varying polarity (e.g., ethanol, DMSO) to correlate λmax shifts with solvent polarity index. Modify substituents (e.g., replacing CF₃ with OCF₃) to balance lipophilicity and aqueous solubility .
Table 2: Solubility Profile in Common Solvents
| Solvent | Polarity Index | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|---|
| Ethanol | 5.2 | 12.5 ± 0.8 | UV-Vis (290 nm) | |
| DCM | 3.1 | 45.3 ± 1.2 | Gravimetric |
Q. What experimental designs evaluate bioactivity against microbial targets?
Methodological Answer: Use broth microdilution (CLSI guidelines) to determine MIC values against C. albicans or S. aureus. Pair with molecular docking to assess triazole interactions with fungal lanosterol 14α-demethylase. Cytotoxicity is tested via MTT assays on mammalian cell lines .
Q. How are contradictions in spectroscopic data addressed?
Methodological Answer: Compare experimental 1H NMR shifts with GIAO-calculated values (Gaussian09) to identify dynamic effects (e.g., rotational barriers in solution). X-ray data clarifies solid-state conformation discrepancies (e.g., azetidine puckering) .
Key Methodological Takeaways
- Synthesis : Prioritize microwave-assisted protocols for time efficiency (~40% yield improvement) .
- Characterization : Combine crystallography with DFT-optimized structures to resolve stereochemical ambiguities.
- Bioactivity : Use triazole’s metal-coordination properties to enhance target binding in antimicrobial assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
